N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound featuring a benzimidazole moiety, a chlorinated benzamide group, and a dioxido-thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Ethyl Linker: The benzimidazole is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Chlorinated Benzamide: The chlorinated benzamide can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride, followed by reduction of the nitro group to an amine and subsequent acylation.
Introduction of the Thiazinan Ring: The thiazinan ring is introduced through a cyclization reaction involving a suitable precursor, such as a sulfonamide, under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazinan moieties.
Reduction: Reduction reactions can target the nitro group in the benzamide precursor.
Substitution: The chlorinated benzamide group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. The benzimidazole moiety is known for its biological activity, and modifications can enhance its efficacy.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer. The unique structure allows for interactions with various biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The chlorinated benzamide group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Chlorinated Benzamides: Compounds such as chlorambucil, which is used in cancer therapy, have structural similarities.
Thiazinan Derivatives: Compounds like thiazolidinediones, used in diabetes treatment, share the thiazinan ring structure.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the combination of these three distinct moieties, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C20H21ClN4O3S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c21-16-13-14(25-11-3-4-12-29(25,27)28)7-8-15(16)20(26)22-10-9-19-23-17-5-1-2-6-18(17)24-19/h1-2,5-8,13H,3-4,9-12H2,(H,22,26)(H,23,24) |
InChI Key |
ZQVKAWIDLUWOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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